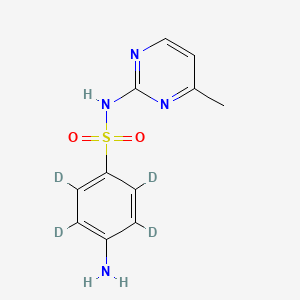![molecular formula C23H23N9O4 B561825 N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine CAS No. 303173-39-9](/img/structure/B561825.png)
N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine
説明
N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine is a DNA adduct formed by the reaction of DNA with the heterocyclic aromatic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-B]pyridine (PhIP). PhIP is a food mutagen and carcinogen formed during the grilling or frying of meats, poultry, and fish. This compound is of significant interest due to its potential role in human dietary carcinogenesis .
作用機序
Target of Action
The primary target of N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine, also known as dG-C8-PhIP, is DNA . Specifically, it forms an adduct with deoxyguanosine (dG), a component of DNA .
Mode of Action
dG-C8-PhIP interacts with its target, DNA, by covalently binding to it . This binding occurs at the C8 position of deoxyguanosine, resulting in a DNA adduct . The formation of this adduct can lead to mutations in the DNA sequence .
Biochemical Pathways
The formation of the dG-C8-PhIP adduct is part of a larger biochemical pathway involving the metabolic activation of PhIP . PhIP is metabolically activated via cytochrome P450 mediated oxidation to an N-hydroxylamino-PhIP intermediate . This intermediate is then converted to an ester by N-acetyltransferases or sulfotransferases and undergoes heterolytic cleavage to produce a PhIP-nitrenium ion . This ion is what reacts with DNA to form the dG-C8-PhIP adduct .
Pharmacokinetics
The formation of the dg-c8-phip adduct suggests that it is bioavailable, as it is able to interact with dna within cells .
Result of Action
The formation of the dG-C8-PhIP adduct can lead to mutations in the DNA sequence . These mutations can include G→T transversions, G→A transitions, and G→C transversions . The presence of these mutations suggests that dG-C8-PhIP is mutagenic .
Action Environment
The action of dG-C8-PhIP can be influenced by various environmental factors. For example, the presence of certain enzymes, such as cytochrome P450s, N-acetyltransferases, and sulfotransferases, is necessary for the metabolic activation of PhIP and the subsequent formation of the dG-C8-PhIP adduct . Additionally, the sequence context of the DNA can influence the mutational frequency and specificity of dG-C8-PhIP .
生化学分析
Biochemical Properties
dG-C8-PhIP interacts with various enzymes and proteins in the cell. It is metabolically activated by cytochromes P450 (P450s), specifically Cytochrome P-450 1A1,1A2, and 1B1 . The activation process involves N-hydroxylation, forming N-hydroxy-PhIP, which is further converted to its ultimate carcinogen via O-sulfation or O-acetylation . This activated form of dG-C8-PhIP can bind covalently to DNA .
Cellular Effects
The presence of dG-C8-PhIP in DNA can have profound effects on cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The mutagenic properties of dG-C8-PhIP can lead to mutations in mammalian cells, primarily generating G to T transversions .
Molecular Mechanism
dG-C8-PhIP exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It binds covalently to DNA, forming adducts that can cause mutations . The mutational frequency and specificity of dG-C8-PhIP vary depending on the neighboring sequence context .
Metabolic Pathways
dG-C8-PhIP is involved in metabolic pathways that include interactions with enzymes or cofactors . It is metabolically activated by cytochromes P450, forming N-hydroxy-PhIP, which is further converted to its ultimate carcinogen via O-sulfation or O-acetylation .
準備方法
The preparation of N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine involves the metabolic activation of PhIP. PhIP is first oxidized by cytochrome P450 enzymes to form N-hydroxy-PhIP. This intermediate is further activated by N-acetyltransferases or sulfotransferases to form N-acetoxy-PhIP, which then reacts with deoxyguanosine residues in DNA to form the adduct
化学反応の分析
N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine undergoes several types of chemical reactions:
Oxidation: The initial formation of the compound involves the oxidation of PhIP by cytochrome P450 enzymes.
Substitution: The N-acetoxy-PhIP intermediate reacts with deoxyguanosine residues in DNA, forming the DNA adduct.
Hydrolysis: The compound can be hydrolyzed to release the modified deoxyguanosine.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, N-acetyltransferases, sulfotransferases, and deoxyguanosine residues in DNA. The major product formed from these reactions is the this compound DNA adduct .
科学的研究の応用
N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine is extensively studied in scientific research due to its role as a DNA adduct formed by a food-derived carcinogen. Its applications include:
Chemistry: Studying the formation and stability of DNA adducts.
Biology: Investigating the mutagenic properties of PhIP-derived DNA adducts in mammalian cells.
Medicine: Understanding the role of dietary carcinogens in cancer development.
Industry: Developing methods for detecting and quantifying DNA adducts in food safety and toxicology studies.
類似化合物との比較
N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine is unique due to its formation from a specific food-derived carcinogen, PhIP. Similar compounds include:
N-(2-deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP): A DNA adduct formed by the bladder carcinogen 4-aminobiphenyl, found in cigarette smoke and other sources.
N-(2′-deoxyguanosin-8-yl)PhIP: Another DNA adduct formed by PhIP, used as a biomarker for PhIP exposure.
These compounds share the common feature of being DNA adducts formed by carcinogenic compounds, but they differ in their sources and specific structures.
特性
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[[6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-yl]amino]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N9O4/c1-31-13-7-12(11-5-3-2-4-6-11)9-25-18(13)27-22(31)30-23-26-17-19(28-21(24)29-20(17)35)32(23)16-8-14(34)15(10-33)36-16/h2-7,9,14-16,33-34H,8,10H2,1H3,(H3,24,28,29,35)(H,25,26,27,30)/t14-,15+,16+/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVGJHQDVDVQHH-UNSNFXJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N9O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747495 | |
| Record name | 2'-Deoxy-8-{[1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl]amino}guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303173-39-9 | |
| Record name | 2'-Deoxy-8-{[1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl]amino}guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)
![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)
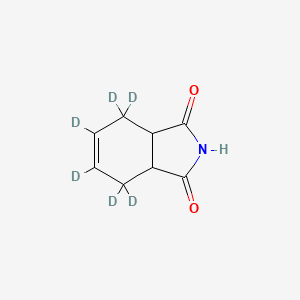
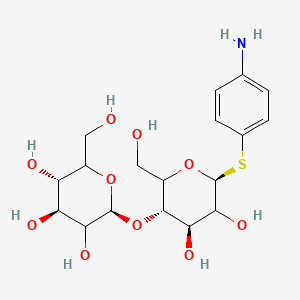
![2-[Nalpha-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)
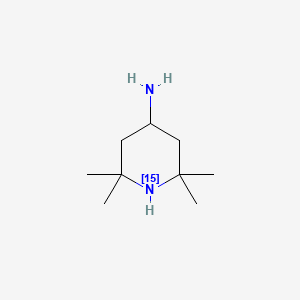
![methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B561755.png)
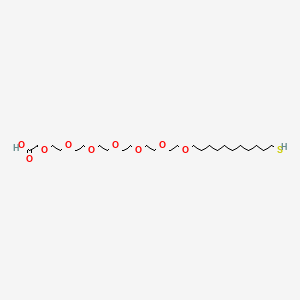
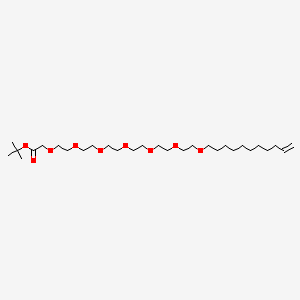
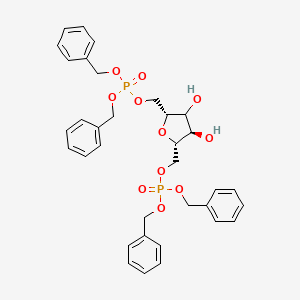
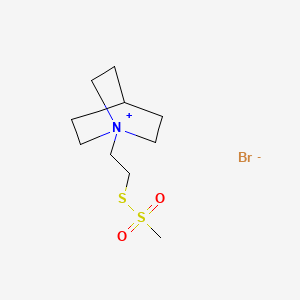
![1-(2-Methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B561762.png)
